5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione
Description
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione (CAS: 184766-62-9) is a thiazolidinedione (TZD) derivative and a metabolite of the antidiabetic drug pioglitazone . Its molecular formula is C21H20N2O5S (MW: 412.46 g/mol), featuring a benzylidene-thiazolidinedione core substituted with a 2-methyl-1,3-dioxolane moiety attached via a pyridylethoxy linker . This structural motif enhances stability and modulates peroxisome proliferator-activated receptor gamma (PPARγ) affinity, a key target for insulin sensitization in type 2 diabetes . The compound’s synthesis involves catalytic hydrogenation of its precursor, 5-{4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]benzylidene}-thiazolidine-2,4-dione, under optimized conditions .
Properties
IUPAC Name |
(5Z)-5-[[4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/b18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZDCEKRRJKXND-PDGQHHTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione typically involves multiple steps:
Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized through the reaction of thiourea with α-haloketones under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with an appropriate nucleophile.
Incorporation of the Dioxolane Moiety: The dioxolane ring is formed by the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinedione ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under conditions that may include catalysts like Lewis acids or bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the thiazolidinedione ring.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antidiabetic Applications
Thiazolidinediones, including derivatives like 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione, are primarily used in the treatment of type 2 diabetes mellitus. They function as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose and lipid metabolism.
Anticancer Potential
Recent studies have investigated the anticancer properties of thiazolidinedione derivatives. The compound's structure suggests potential activity against various cancer cell lines.
Case Studies
- In Vitro Studies : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These studies typically involve assessing cell viability post-treatment with varying concentrations of the compound.
-
Mechanistic Insights : The anticancer activity may be attributed to:
- Induction of cell cycle arrest.
- Activation of caspase pathways leading to apoptosis.
- Inhibition of angiogenesis.
Antimicrobial Activity
Emerging research has highlighted the antimicrobial properties of thiazolidinediones. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings
A study evaluating various thiazolidinedione derivatives found that certain modifications enhanced their antimicrobial efficacy, suggesting that this compound could be a candidate for further exploration in this domain .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors.
Synthetic Route Overview
- Formation of Thiazolidinedione Core : Starting materials undergo cyclization to form the thiazolidinedione ring.
- Substitution Reactions : Subsequent reactions introduce the ethoxy and pyridine moieties through nucleophilic substitutions.
-
Characterization Techniques : The synthesized compound is characterized using:
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (MS)
Mechanism of Action
The compound exerts its effects primarily through the activation of PPARs, which are nuclear receptors involved in the regulation of gene expression related to glucose and lipid metabolism. By binding to these receptors, the compound can influence the transcription of genes that control insulin sensitivity, fatty acid storage, and glucose uptake.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
Potency Enhancements: The oxazolyl derivative (Compound 18) exhibits >100x higher hypoglycemic activity than pioglitazone in diabetic KKA(y) mice due to stronger PPARγ binding and improved tissue penetration .
Solubility and Formulation: Maleic acid salts of TZDs (e.g., WO2006/010345A1) demonstrate superior aqueous solubility (e.g., 25 mg/mL vs. <1 mg/mL for free base) and stability, enabling oral and injectable formulations .
Structural Flexibility :
- Benzylidene-TZDs (e.g., 5-arylidenethiazolidinediones) show comparable activity to benzyl-TZDs but with distinct pharmacokinetic profiles due to conjugated double bonds .
Clinical and Preclinical Data
- Target Compound: Acts as a pioglitazone metabolite, contributing to sustained PPARγ activation in vivo.
- Compound 18 : Demonstrated ED50 of 0.1 mg/kg in reducing plasma glucose vs. 10 mg/kg for pioglitazone in murine models .
- Maleic Acid Salt Formulations : Advanced to Phase II trials for cardiovascular comorbidities in diabetes due to enhanced bioavailability .
Biological Activity
5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione (commonly referred to as a BMTTZD analog) is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-diabetic research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinedione core, which is known for its diverse biological activities. The presence of the dioxolane and pyridine moieties enhances its interaction with biological targets. The molecular formula of the compound is with a molecular weight of 416.48 g/mol .
Tyrosinase Inhibition
Recent studies have highlighted the compound's ability to inhibit tyrosinase activity, a crucial enzyme in melanin biosynthesis. In cell-based assays using B16F10 melanoma cells, BMTTZD analogs demonstrated significant inhibition of melanin production by targeting intracellular tyrosinase activity. The IC50 values for some analogs were found to be significantly lower than that of kojic acid, a standard tyrosinase inhibitor .
Antioxidant Activity
In addition to its role as a tyrosinase inhibitor, the compound has shown promising antioxidant properties. In vitro tests indicated that certain analogs exhibited strong antioxidant efficacy comparable to established antioxidants, suggesting a dual mechanism that could benefit conditions associated with oxidative stress .
Cytotoxic Effects
The cytotoxicity of BMTTZD analogs was evaluated in various cancer cell lines. Notably, compounds 1, 3, and 5 exhibited potent inhibitory effects on cell proliferation without significant cytotoxicity at concentrations up to 20 µM over 48 and 72 hours. However, one analog (compound 2) displayed concentration-dependent cytotoxicity at lower concentrations .
Study on Melanogenesis
A comprehensive study assessed the effects of BMTTZD analogs on melanin production in B16F10 cells. The results indicated that exposure to these compounds significantly reduced α-MSH-induced tyrosinase activity by up to 3.6-fold compared to controls. This suggests their potential application in treating hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
SAR studies have elucidated that modifications in the phenyl ring and ethylamine tail significantly affect the biological activities of thiazolidine derivatives. For instance, shifting the ethoxy substitution from the 4-position to the 2-position on the phenyl ring markedly improved inhibitory activity against ERK1/2 phosphorylation in human leukemia cells . This highlights the importance of molecular structure in dictating biological efficacy.
Data Tables
| Analogs | IC50 (μM) | Cytotoxicity | Tyrosinase Inhibition |
|---|---|---|---|
| Analog 1 | 17.62 | Non-cytotoxic | Moderate |
| Analog 2 | <10 | Cytotoxic | Low |
| Analog 3 | 1.12 | Non-cytotoxic | High |
| Kojic Acid | 24.09 | Non-cytotoxic | Standard |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
